tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate
Description
This compound is a highly functionalized carbamate derivative characterized by a complex stereochemical framework (3S,5S,6S,8S configuration), multiple methyl groups, a hydroxy group, and a benzyl substituent modified with methoxy and 3-methoxypropoxy ethers. Its synthesis likely involves multi-step coupling reactions, as seen in analogous tert-butyl carbamates (e.g., PyBOP-mediated amidation , Suzuki-Miyaura cross-coupling ). Analytical validation (TLC, NMR, elemental analysis >95% purity) aligns with standard protocols for such compounds .
Properties
IUPAC Name |
tert-butyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJBCVKXMMXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate (CAS Number: 173338-07-3) is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The chemical structure of the compound indicates significant complexity, which may contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₆₁N₃O₈ |
| Molecular Weight | 651.874 g/mol |
| Density | 1.071 g/cm³ |
| Boiling Point | 810.7 °C |
| Flash Point | 444.1 °C |
| LogP | 6.3416 |
Neuroprotective Effects
Recent studies have indicated that compounds similar to tert-butyl carbamate exhibit neuroprotective properties. For instance, a related derivative showed a moderate protective effect against amyloid beta (Aβ) toxicity in astrocytes by reducing inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases like Alzheimer's disease (AD) .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. In vitro studies have demonstrated that similar compounds can inhibit the activation of Toll-like receptor 4 (TLR4), which mediates inflammatory responses in neurodegeneration . The inhibition of TLR4 signaling could lead to decreased production of pro-inflammatory cytokines and reduced cell death in neuronal cultures.
Study 1: Neuroprotection Against Aβ Toxicity
A study investigating the effects of a structurally similar compound (M4) demonstrated its ability to inhibit Aβ aggregation and reduce β-secretase activity in vitro. The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition and effectively reduced Aβ-induced cytotoxicity in astrocytes . This suggests potential therapeutic applications for neurodegenerative conditions.
Study 2: Inhibition of Inflammatory Responses
Another research effort focused on the anti-inflammatory effects of similar compounds revealed that they could significantly lower the levels of TNF-α and other cytokines in neuronal cultures treated with Aβ . This highlights the importance of such compounds in mitigating neuroinflammation associated with AD.
Study 3: Screening for Biological Activity
A comprehensive screening assay developed for type III secretion system inhibitors indicated that related compounds could effectively inhibit virulence factors in pathogenic bacteria, suggesting broader applications beyond neuroprotection . While this does not directly apply to tert-butyl carbamate, it underscores the diverse biological activities that structurally similar compounds may possess.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Ether vs. Halogen Substituents : The methoxypropoxy benzyl group in the target compound enhances hydrophilicity compared to fluorophenyl groups in , which may improve aqueous solubility but reduce membrane permeability.
Pharmacological and Physicochemical Properties
Table 3: Inferred Bioactivity and Properties
Key Insights :
- Lipophilicity : The target compound’s higher LogP vs. suggests greater tissue penetration but may require formulation optimization.
- Hydroxy Group Impact: The 6-hydroxy group could confer pH-dependent solubility, unlike non-hydroxylated analogs .
- Biological Targets : Structural analogs like and show kinase inhibition and HDAC modulation, respectively, suggesting the target may act on similar pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
